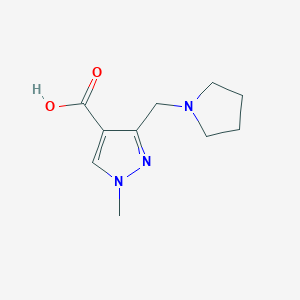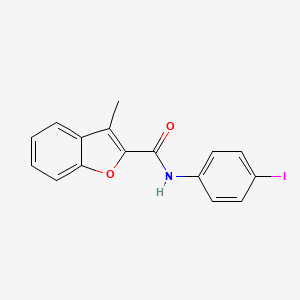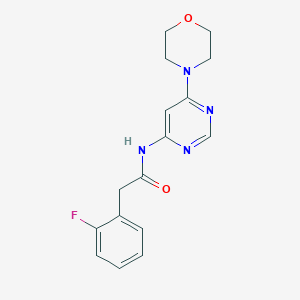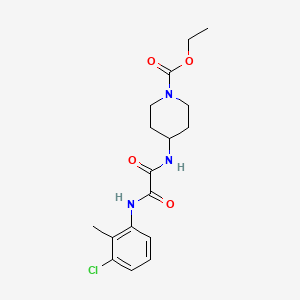![molecular formula C15H24N2 B2908095 [4-(Azocan-1-ylmethyl)phenyl]methanamine CAS No. 115174-12-4](/img/structure/B2908095.png)
[4-(Azocan-1-ylmethyl)phenyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Azocan-1-ylmethyl)phenyl]methanamine: is an organic compound with the molecular formula C({15})H({24})N(_{2}) and a molecular weight of 232.36 g/mol . This compound features a phenyl ring substituted with a methanamine group and an azocane ring, making it a versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Azocan-1-ylmethyl)phenyl]methanamine typically involves the following steps:
Formation of the Azocane Ring: The azocane ring can be synthesized through cyclization reactions involving appropriate precursors such as diamines and dihalides under basic conditions.
Attachment to the Phenyl Ring: The azocane ring is then attached to the phenyl ring via a nucleophilic substitution reaction. This often involves the use of a halogenated phenyl derivative and a base to facilitate the substitution.
Introduction of the Methanamine Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the compound.
化学反応の分析
Types of Reactions
Oxidation: [4-(Azocan-1-ylmethyl)phenyl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced amines, and substituted phenyl derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry
In chemistry, [4-(Azocan-1-ylmethyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is utilized in the study of enzyme interactions and receptor binding due to its ability to mimic certain biological molecules. It serves as a probe in biochemical assays to investigate cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It is investigated as a candidate for drug development, particularly in the treatment of neurological disorders and cancer.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of [4-(Azocan-1-ylmethyl)phenyl]methanamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.
類似化合物との比較
Similar Compounds
[4-(Piperidin-1-ylmethyl)phenyl]methanamine: Similar structure but with a piperidine ring instead of an azocane ring.
[4-(Morpholin-1-ylmethyl)phenyl]methanamine: Contains a morpholine ring, offering different chemical properties.
[4-(Pyrrolidin-1-ylmethyl)phenyl]methanamine: Features a pyrrolidine ring, providing distinct biological activities.
Uniqueness
The uniqueness of [4-(Azocan-1-ylmethyl)phenyl]methanamine lies in its azocane ring, which imparts specific steric and electronic properties. This makes it particularly useful in applications where these characteristics are advantageous, such as in the design of enzyme inhibitors or receptor modulators.
特性
IUPAC Name |
[4-(azocan-1-ylmethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c16-12-14-6-8-15(9-7-14)13-17-10-4-2-1-3-5-11-17/h6-9H,1-5,10-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESTYGSNCURODW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 1-(4-fluorophenyl)-4-[(2-fluorophenyl)methoxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2908012.png)


![2-[(1-benzoylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2908020.png)


![N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2908024.png)




![2lambda6-Thia-3-azaspiro[4.4]nonane 2,2-dioxide](/img/structure/B2908032.png)


